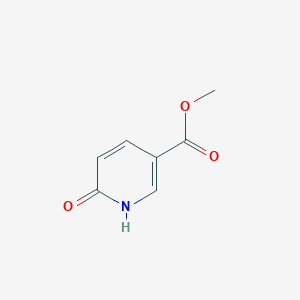

Methyl 6-hydroxynicotinate

Overview

Description

Methyl 6-hydroxynicotinate is an organic compound with the chemical formula C7H7NO3 . It appears as a white crystalline or crystalline powder . It is also known by other names such as Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate .

Synthesis Analysis

Methyl 6-Hydroxynicotinate is synthesized by reacting nicotinic acid (nicotinic acid) with methanol (methanol acid) to form a methyl esterification product under acidic conditions. Then, sodium hydroxide (NaOH) or other bases are added under alkaline conditions to catalyze the esterification of the product to generate Methyl 6-hydroxynicotinate .

Molecular Structure Analysis

The molecular formula of Methyl 6-hydroxynicotinate is C7H7NO3 and its molecular weight is 153.14 g/mol .

Physical And Chemical Properties Analysis

Methyl 6-hydroxynicotinate is a solid at 20 degrees Celsius . It has a melting point of about 150-155°C and 165.0 to 169.0 °C . It is soluble in alcohols and some organic solvents, such as ethanol and chloroform, but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 6-hydroxynicotinate, a derivative of 6-hydroxynicotinic acid, plays a role in various synthesis processes. Boyer and Schoen (2003) described its use as an intermediate in organic synthesis, particularly in the formation of methyl coumalate and its subsequent conversion to 6-hydroxynicotinic acid, highlighting its importance in the field of organic chemistry (Boyer & Schoen, 2003).

Microbial Degradation and Biotechnological Applications

- The compound has relevance in microbial processes as well. Tinschert et al. (1997) investigated the microbial degradation of 6-methylnicotinic acid, a related compound, noting the formation of 6-hydroxynicotinic acid as an intermediate. This research sheds light on microbial pathways that can influence the breakdown and utilization of such chemical compounds (Tinschert et al., 1997).

Spectroscopic Studies and Chemical Analysis

- Balamurali and Dogra (2004) conducted a detailed spectroscopic analysis of methyl 2-hydroxynicotinate, which is structurally similar to methyl 6-hydroxynicotinate. Their work, focusing on absorption and fluorescence properties, contributes to the understanding of its photophysical characteristics (Balamurali & Dogra, 2004).

Enzymatic Reactions and Biochemistry

- The enzymatic activity related to compounds like 6-hydroxynicotinate is also of interest. Decker and Dai (1967) explored the enzyme-catalyzed dehydrogenation of l-6-hydroxynicotine, highlighting the biochemical transformations involving such compounds (Decker & Dai, 1967).

Biotechnological Synthesis and Applications

- Nakano et al. (1999) described the purification and characterization of an enzyme from Pseudomonas fluorescens that catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme's role in synthesizing biochemical precursors highlights the biotechnological potential of these compounds (Nakano et al., 1999).

Mechanism of Action

Target of Action

Methyl 6-hydroxynicotinate, also known as 6-hydroxynicotinic acid methyl ester, is a derivative of nicotinic acid It’s parent compound, nicotinic acid, is known to interact with the g protein-coupled receptor gpr109a , which plays a crucial role in lipid metabolism and inflammation .

Mode of Action

Its parent compound, nicotinic acid, acts as an agonist for the gpr109a receptor . Upon binding, it triggers a series of intracellular events leading to the inhibition of lipolysis, the breakdown of fats, in adipose tissue . This results in decreased free fatty acid levels in the bloodstream .

Biochemical Pathways

Its parent compound, nicotinic acid, is involved in the nicotinate and nicotinamide metabolism pathways . These pathways play a crucial role in energy production, calcium signaling, and gene expression .

Result of Action

Its parent compound, nicotinic acid, upon binding to the gpr109a receptor, inhibits the breakdown of fats, leading to decreased levels of free fatty acids in the bloodstream . This can have significant effects on lipid metabolism and inflammation .

Action Environment

For instance, Methyl 6-hydroxynicotinate should be stored in a dark place, sealed, and at room temperature .

Safety and Hazards

properties

IUPAC Name |

methyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVPKLHKMKWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329003 | |

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-hydroxynicotinate | |

CAS RN |

66171-50-4 | |

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

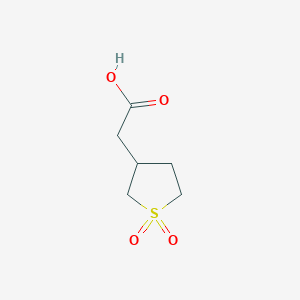

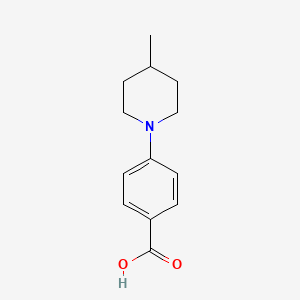

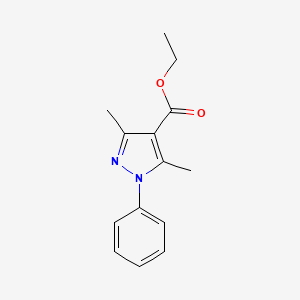

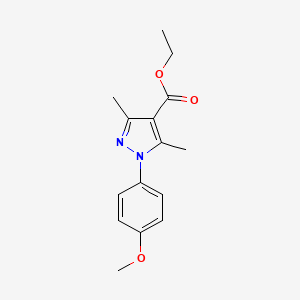

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 2-methyl-6-hydroxynicotinate in the synthesis of Huperzine A?

A1: Ethyl 2-methyl-6-hydroxynicotinate played a crucial role in the first successful total synthesis of Huperzine A, a potent acetylcholinesterase inhibitor used to treat Alzheimer's disease. While the exact details of its use are not provided in the abstract, it served as a starting material in a multi-step reaction sequence ultimately leading to the target molecule [].

Q2: Are there alternative routes to synthesize Huperzine A that do not involve ethyl 2-methyl-6-hydroxynicotinate?

A2: Yes, the abstract highlights several alternative synthetic approaches for Huperzine A that do not utilize ethyl 2-methyl-6-hydroxynicotinate. These include methods starting from materials like the mono-ethylene ketal of 1,4-cyclohexanedione and 2-methoxy-6-methylpyridine. The search for more efficient and cost-effective synthetic routes is an ongoing area of research [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)